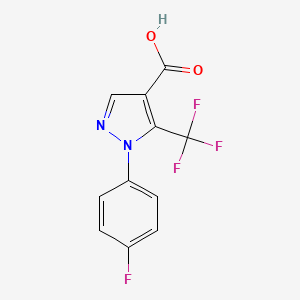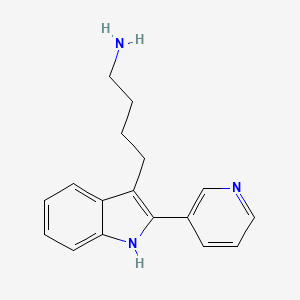
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound "1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative that is of significant interest due to its potential biological and chemical properties. Pyrazole derivatives are known for their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and as materials for nonlinear optics .
Synthesis Analysis
The
Scientific Research Applications
Synthesis and Biological Activity
- A study by Liu et al. (2016) involved synthesizing a compound from 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which showed effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).
Crystal Structures
- Loh et al. (2013) reported on the synthesis and crystal structures of pyrazole compounds, including derivatives related to 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Wan-Sin Loh et al., 2013).
Novel Pyrazole Derivatives
- Erdem et al. (2017) reported the synthesis of novel pyrazole derivatives from a similar compound, demonstrating the versatility of such structures in chemical synthesis (A. Erdem et al., 2017).
Chemical Labeling
- Latli et al. (2018) discussed the synthesis of potent CCR1 antagonists labeled with carbon-13, carbon-14, and tritium, including derivatives of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (B. Latli et al., 2018).
Fluorescent Dyes
- A study by Wrona-Piotrowicz et al. (2022) involved the synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophore, highlighting the application in developing novel fluorescent materials (Anna Wrona-Piotrowicz et al., 2022).
Molecular Packing Analysis
- Ghosh et al. (2019) performed crystal structure analysis of a pyrazole carboxylic acid derivative, including 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing insights into molecular packing and interactions (S. Ghosh et al., 2019).
Molecular Conformation Studies
- Research by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including derivatives of the subject compound, provided valuable information on molecular conformations and hydrogen bonding (B. K. Sagar et al., 2017).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been studied for their potential biological activities, including as anti-inflammatory, analgesic, and anticancer agents . The specific activities of this compound would likely depend on the interactions of the 4-fluorophenyl and trifluoromethyl groups with biological targets.
Future Directions
The study of pyrazole derivatives is a dynamic field, with ongoing research into their synthesis, properties, and potential applications. This specific compound could be of interest for further study, given the biological activities associated with pyrazole derivatives and the potential influence of the 4-fluorophenyl and trifluoromethyl groups .
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVYAOLQOXWZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407862 | |
| Record name | 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618070-62-5 | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)



![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

